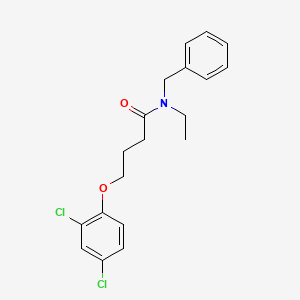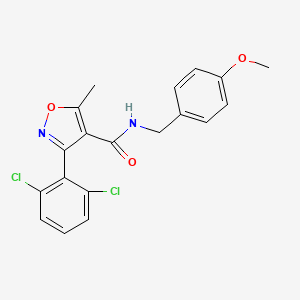
N-benzyl-4-(2,4-dichlorophenoxy)-N-ethylbutanamide
説明
Synthesis Analysis
The synthesis of compounds similar to "N-benzyl-4-(2,4-dichlorophenoxy)-N-ethylbutanamide" typically involves multi-step organic reactions, starting with basic raw materials. For instance, a study on a related compound involved using 2-(4-chlorophenyl)-3-methylbutyric acid and pyridin-2-methylanamine as raw materials, showcasing the complexity and precision required in the synthesis process (Xue Si, 2009).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using techniques like single-crystal X-ray diffraction analysis. This method provides detailed information about the atomic arrangement and crystallography, essential for understanding the compound's chemical behavior and interactions (Xue Si, 2009).
科学的研究の応用
Organic Intermediates in Degradation Processes
Studies on the degradation of 2,4-dichlorophenoxyacetic acid by advanced oxidation processes identify organic intermediates such as 2,4-dichlorophenol and 2,4-dichlorophenyl formate. These findings contribute to understanding the breakdown of similar compounds in wastewater treatment applications (Yunfu. Sun & J. Pignatello, 1993).
Synthesis and Biological Evaluation
Research on the synthesis of new derivatives of 2-substituted 4-hydroxybutanamides as GABA uptake inhibitors explores the influence of chemical modifications on the activity of murine GABA transport proteins. This work could inform the development of compounds with similar structures for neurological applications (K. Kulig et al., 2011).
Environmental and Health Impact Studies
Research on the health effects of phthalates and their uses and metabolism provides insight into the environmental and health implications of chemical exposure, relevant to the broader category of chlorophenoxy compounds (R. Hauser & A. Calafat, 2005).
Molecular Electron-Transfer Properties
A study on the electron transfer properties of Au38 clusters protected by a phenylethanethiolate monolayer discusses the fast ET behavior of delocalized ionic species, which could be relevant for understanding similar behaviors in complex organic molecules (S. Antonello et al., 2007).
Polymeric and Solid Lipid Nanoparticles for Agricultural Applications
The development of solid lipid nanoparticles and polymeric nanocapsules for the sustained release of carbendazim and tebuconazole highlights the potential for similar delivery systems for agricultural chemicals, including those with structures related to N-benzyl-4-(2,4-dichlorophenoxy)-N-ethylbutanamide (E. Campos et al., 2015).
特性
IUPAC Name |
N-benzyl-4-(2,4-dichlorophenoxy)-N-ethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2NO2/c1-2-22(14-15-7-4-3-5-8-15)19(23)9-6-12-24-18-11-10-16(20)13-17(18)21/h3-5,7-8,10-11,13H,2,6,9,12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUKUIFLTHDOQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CCCOC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-methyl-2-oxo-7-(trifluoromethyl)-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B4619691.png)

![1-(diphenylmethyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4619700.png)




![N~2~-(3,4-dichlorophenyl)-N~1~-[2-(4-fluorophenoxy)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4619744.png)
![6-cyclopropyl-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4619750.png)
![1-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4619773.png)


![N-(4-acetylphenyl)-3-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide](/img/structure/B4619807.png)
![5-(4-chlorophenyl)-4-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4619808.png)